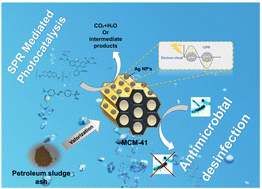Petroleum sludge ash-derived MCM-41-silver nanocomposites for enhanced photocatalysis and antimicrobial effect in water treatment
New Journal of Chemistry Pub Date: 2023-11-03 DOI: 10.1039/D3NJ03613H
Abstract
This study introduces a cost-effective methodology to synthesize Ag@MCM-41 composites, utilizing petroleum sludge ash as a precursor. These nanomaterials exhibit well-structured arrangements and hold tremendous promise for applications in both photocatalysis and antimicrobial activities within the context of water treatment. The catalysts were subjected to thorough characterization using techniques such as X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FTIR), UV-Vis diffuse reflectance spectroscopy (UV-Vis DRS), and scanning electron microscopy (SEM) to assess their structural and optical properties. The XRD analysis corroborated the successful synthesis of orderly nanomaterials, while reflections corresponding to metallic silver planes convincingly demonstrated the effective integration of silver nanoparticles onto the MCM-41 surface, while simultaneously preserving its refined and ordered mesostructure. Subsequently, the photocatalytic performance of the composites was meticulously evaluated, and the results indicated exceptional degradation rates for MB, RhB, and MO dyes, by 15Ag@MCM-41. This degradation kinetic adhered to a pseudo-first-order model. Furthermore, the nanocomposite displayed remarkable photocatalytic stability across three reuse cycles, with a slight reduction in degradation efficiency observed during the third cycle. In addition to their notable photocatalytic attributes, all Ag@MCM-41 ratios demonstrated notable antibacterial activity against S. aureus and E. coli, as substantiated by the presence of an inhibition zone with a diameter of approximately 14 mm and 12 mm respectively. The nanocomposites we have developed in our current study hold significant promise within the realm of water treatment. They have the potential to serve as a low-cost tool for addressing two crucial aspects: the degradation of pollutants, such as dyes, from water effluents, and the inhibition of microorganisms in water systems.


Recommended Literature
- [1] Rational magnetic modification of N,N-dioxidized pyrazine ring expanded adenine and thymine: a diradical character induced by base pairing and double protonation†
- [2] Evaluation of propylene glycol methyl ether as a potential challenge agent for leak detection of liquid and headspace from closed system drug transfer devices using Fourier transform infrared spectroscopy
- [3] A rapidly photo-activatable light-up fluorescent nucleoside and its application in DNA base variation sensing†
- [4] Discrete and polymeric organometallic-organic assemblies based on the diarsene complex [(Cp)2Mo2(CO)4(μ,η2-As2)], AgPF6 and N-donor organic molecules†
- [5] Inside front cover
- [6] Branched [n]rotaxanes (n = 2–4) from multiple dibenzo-24-crown-8 ether wheels and 1,2-bis(4,4′-dipyridinium)ethane axles
- [7] Site-selective immobilisation of functional enzymes on to polystyrene nanoparticles†‡
- [8] Fe/Fe3C modification to effectively achieve high-performance Si–C anode materials†
- [9] Rapid recognition of fatal cyanide in water in a wide pH range by a trifluoroacetamido based metal–organic framework†
- [10] Nucleus-targeted DNA tetrahedron as a nanocarrier of metal complexes for enhanced glioma therapy†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 1493-23-8









